molecular formula C22H29N5O B2897472 2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol CAS No. 899393-43-2

2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol

Cat. No.: B2897472
CAS No.: 899393-43-2
M. Wt: 379.508
InChI Key: IGAAXNVBHPXIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol” is a chemical compound with a complex structure . It is available for purchase from certain chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . The exact structure would need to be determined through advanced analytical techniques such as X-ray crystallography .

Scientific Research Applications

Chemistry and Synthesis of Related Compounds

  • The chemistry of polyazaheterocyclic compounds, including pyrazolopyrimidines, involves condensation reactions that form the basis for creating diverse molecules with potential biological activity. These reactions are essential for the development of new drugs and materials (Sutherland, Tennant, & Vevers, 1973).
  • Synthesis and microbial studies of new pyridine derivatives show the potential of pyrazolopyrimidine derivatives in developing antimicrobial agents. These derivatives exhibit variable activity against bacteria and fungi, highlighting their importance in designing new therapeutic agents (Patel & Agravat, 2007).

Biological Applications

  • Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their affinity and selectivity profiles towards adenosine receptors, indicating their potential use in targeting specific human adenosine receptor subtypes for therapeutic purposes (Squarcialupi et al., 2017).
  • Research into novel non-xanthine adenosine A1 receptor antagonists, including pyrazolopyrimidine derivatives, demonstrates their role in regulating renal function, suggesting their utility in treating renal diseases (Zanka et al., 1999).

Antimicrobial and Anti-inflammatory Activity

  • Synthesis and evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents showcase the potential of these compounds in treating inflammation and infections, underscoring the versatility of pyrazolopyrimidine derivatives in medicinal chemistry (Aggarwal et al., 2014).

Properties

IUPAC Name

2-[4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-22(2,3)19-15-20(26-11-9-25(10-12-26)13-14-28)27-21(24-19)18(16-23-27)17-7-5-4-6-8-17/h4-8,15-16,28H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAAXNVBHPXIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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